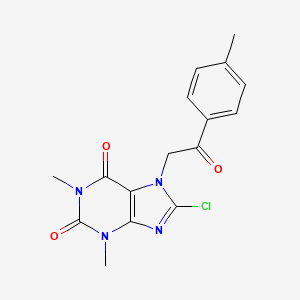

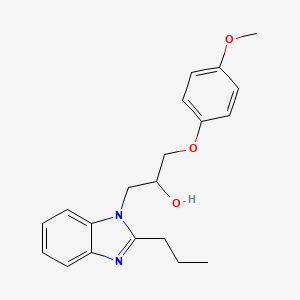

N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide, commonly known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 399.48 g/mol. This compound is synthesized through a multi-step process that involves the reaction of 1-cyanocyclohexylamine with 2-nitrophenoxyacetic acid.

科学的研究の応用

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research on 2-(substituted phenoxy)acetamide derivatives, including compounds with structural similarities to N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide, has revealed potential anticancer, anti-inflammatory, and analgesic activities. For example, a study developed new chemical entities aiming for these therapeutic areas, utilizing the Leuckart synthetic pathway. Among the synthesized compounds, one exhibited significant activity across all three areas, suggesting potential for further therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).

Photocatalytic Degradation

Compounds with nitrophenyl groups, similar to the nitrophenoxy component in this compound, have been studied for their photoreactive properties. Research on flutamide, a drug with a nitroaromatic moiety, highlighted different photoreactions in various solvents, leading to insights into how structural analogs might undergo transformation under light exposure. This research contributes to understanding the environmental fate and photochemical behavior of nitroaromatic compounds, which could extend to the environmental impact and degradation pathways of compounds like this compound (Watanabe, Fukuyoshi, & Oda, 2015).

Chemical Synthesis and Catalysis

The catalytic hydrogenation of phenolic derivatives to produce intermediates like cyclohexanone, an important chemical precursor, has been investigated. A study using Pd nanoparticles supported on mesoporous graphitic carbon nitride demonstrated high activity and selectivity in converting hydroxylated aromatic compounds to cyclohexanone under mild conditions. This research underscores the utility of similar compounds in catalytic processes for producing industrially relevant chemicals (Wang, Yao, Li, Su, & Antonietti, 2011).

特性

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c16-11-15(8-4-1-5-9-15)17-14(19)10-22-13-7-3-2-6-12(13)18(20)21/h2-3,6-7H,1,4-5,8-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYPIKCUZQDMLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID56323388 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2930019.png)

![N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2930021.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2930023.png)

![2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2930029.png)

![2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dimethylphenyl)ethanone](/img/structure/B2930030.png)

![6-(3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline](/img/structure/B2930037.png)